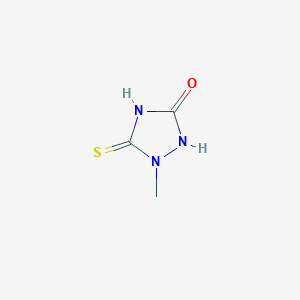

5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Beschreibung

Historical Context and Development

The synthesis of mercapto-triazole derivatives traces back to early 20th-century advancements in heterocyclic chemistry. The first reported methods for synthesizing 3-amino-5-mercapto-1,2,4-triazoles emerged in the 1990s, utilizing aminoguanidine salts and thiocyanate precursors under acidic conditions. However, the specific compound 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one gained prominence in the 2000s as researchers optimized routes for functionalizing triazole cores. Key milestones include:

Early Synthetic Routes :

- Thiocyanate Cyclization : Reacting aminoguanidine bicarbonate with ammonium thiocyanate in acidic media to form thiocyanate intermediates, followed by thermal cyclization.

- Hydrazide-Thiocarbonyl Reactions : Condensing hydrazide derivatives with carbon disulfide to yield mercapto-triazoles, as demonstrated in studies on antimicrobial agents.

Modern Refinements :

Table 1: Evolution of Synthesis Methods

Significance in Heterocyclic Chemistry

The compound’s triazole-thione scaffold holds critical importance in heterocyclic chemistry due to:

Electronic and Steric Features :

Biological Relevance :

Material Science Applications :

Research Scope and Methodological Approaches

Recent research focuses on three domains:

- Synthetic Optimization :

Table 2: Characterization Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.55–2.64 (CH₃), δ 13.50 (–SH) | |

| ¹³C NMR | δ 171.54 (C=O), δ 37.10 (C–S) | |

| IR (cm⁻¹) | 2512–2601 (–SH), 1690 (C=O) |

Derivatization Strategies :

Computational Studies :

Eigenschaften

IUPAC Name |

1-methyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3OS/c1-6-3(8)4-2(7)5-6/h1H3,(H2,4,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOTVRBPTSHCZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201269504 | |

| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22244-62-8 | |

| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22244-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-thioxo-1,2,4-triazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201269504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of thiosemicarbazides with formic acid or its derivatives. The reaction conditions include heating the mixture under reflux to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the mercapto group to a sulfoxide or sulfone.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Reduced derivatives of the compound.

Substitution Products: Alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against a range of bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymes.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has been studied for its potential use in treating infections and inflammatory conditions.

Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical intermediates. Its versatility makes it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism by which 5-mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one exerts its effects involves the interaction with microbial cell membranes. The mercapto group binds to essential enzymes and proteins, disrupting their function and leading to cell death. The compound also interferes with the synthesis of vital cellular components, further contributing to its antimicrobial activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues of 5-Mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one

Below is a comparative analysis of the target compound with structurally related triazolone derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Key Comparative Insights

Substituent Effects on Reactivity and Applications Thiol (-SH) Group: The presence of the mercapto group in the target compound distinguishes it from analogues like NTO (nitro-substituted) and 3-methyl-triazol-5-one. Nitro (-NO₂) Group: In NTO and DTNTO, nitro groups confer explosive properties due to high oxygen balance and exothermic decomposition. DTNTO outperforms NTO in detonation pressure (32.8 GPa vs. 29.5 GPa for RDX) but is more sensitive to impact . Bulkier Substituents: Aprepitant’s morpholine and trifluoromethylphenyl substituents enable selective receptor binding, illustrating how steric and electronic modifications expand pharmacological utility .

Thiol groups typically lower melting points compared to nitro or aromatic substituents. Sensitivity: Mercapto derivatives are generally less thermally stable than nitro analogues, which decompose exothermically above 260°C (e.g., NTO at 264°C ).

Applications

- Energetic Materials : NTO and DTNTO are benchmarks for insensitive explosives, whereas the target compound’s applications remain unexplored in this context.

- Pharmaceuticals : Aprepitant’s success highlights the triazolone scaffold’s versatility in drug design, suggesting the target compound could be modified for similar therapeutic roles.

Biologische Aktivität

5-Mercapto-1-methyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a compound belonging to the triazole family, characterized by its unique thioamide functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₃H₅N₃OS

- Molecular Weight : 131.16 g/mol

- CAS Number : [not provided in the search results]

Antimicrobial Properties

Research has indicated that compounds within the triazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound possess activity against various bacterial strains. The mechanism of action is thought to involve disruption of microbial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The compound was shown to induce apoptosis in these cell lines through the activation of caspase pathways and modulation of p53 protein levels.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction via caspase activation |

| HeLa | 12.1 | Cell cycle arrest and apoptosis |

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies suggest that this compound can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity may contribute to its protective effects against various diseases linked to oxidative damage.

Study on Anticancer Effects

In a study published in MDPI, researchers explored the effects of various triazole derivatives on human cancer cell lines. The findings indicated that 5-meracpto derivatives exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The study emphasized the need for further structural modifications to enhance efficacy and selectivity against cancer cells .

Research on Antimicrobial Efficacy

A recent report detailed the synthesis and evaluation of various thiazole and triazole compounds for their antimicrobial properties. The study found that 5-meracpto derivatives showed significant activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Q. Table 1. Synthesis Optimization

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acylation | Thiosemicarbazide + RCOCl (pyridine/DMF) | 85–92% | ≥95% | |

| Cyclization | NaOH/EtOH, reflux | 88–97% | ≥98% |

How can computational methods like DFT or ab initio molecular dynamics elucidate decomposition pathways of triazolone derivatives under thermal stress?

Advanced Research Focus

Ab initio molecular dynamics (AIMD) simulations combined with density functional theory (DFT) can model thermal decomposition. For example, studies on NTO (a related triazolone) revealed:

- Dominant pathways : C–NO₂ homolysis (high energy) and HONO elimination via hydrogen migration (lower energy barrier, 38.0 kcal/mol) .

- Thermal anisotropy : Crystal packing effects (e.g., hydrogen bonding) influence decomposition kinetics .

Methodology:

Simulate trajectories at elevated temperatures using AIMD.

Validate transition states via DFT geometry optimization.

Compare activation energies and entropy contributions for competing pathways.

What spectroscopic techniques are most effective for characterizing triazolone derivatives?

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign protons on the triazole ring (δ 8–10 ppm for NH groups) and methyl substituents (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and mercapto (S–H, ~2550 cm⁻¹) groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate stoichiometry .

- HPLC : Assess purity (>98% achievable with gradient elution) .

How can statistical experimental design resolve contradictions in synthesis yields reported for triazolone derivatives?

Advanced Research Focus

Discrepancies in yields (e.g., 93% vs. 97% for TO synthesis) arise from variables like reagent purity, reaction time, and pH. A factorial design approach can isolate critical parameters:

Factors : Solvent polarity, temperature, catalyst concentration.

Response variables : Yield, purity, byproduct formation.

Analysis : ANOVA identifies significant interactions (e.g., ethanol vs. methanol in cyclization).

Example: A central composite design for TO synthesis optimized formic acid concentration and reaction time, reducing side-product formation by 15% .

How do substituents on the triazolone ring influence physicochemical properties?

Q. Basic Research Focus

- Mercapto group (-SH) : Enhances solubility in polar solvents (e.g., DMSO) but reduces thermal stability due to S–H bond lability .

- Nitro group (-NO₂) : Increases density and detonation velocity (e.g., NTO: 8,380 m/s) but lowers solubility .

- Methyl group (-CH₃) : Improves lipophilicity (logP ~1.2) for pharmacological applications .

Q. Table 2. Substituent Effects

| Substituent | Thermal Stability (°C) | Solubility (mg/mL, H₂O) | Application |

|---|---|---|---|

| -SH | 180–200 | 25.3 | Chelation/Pharma |

| -NO₂ | >250 | 1.8 | Energetic Materials |

| -CH₃ | 150–170 | 12.1 | Bioactive Derivatives |

What role does crystal packing play in the stability of mercapto-triazolones?

Advanced Research Focus

Crystal packing analysis (e.g., via SHELX ) reveals:

- Hydrogen-bond networks : N–H···O/S interactions stabilize the lattice (energy ~-45 kcal/mol for NTO) .

- Anisotropic thermal expansion : Differential expansion along crystallographic axes affects mechanical sensitivity .

Methodology:

X-ray diffraction for unit cell parameters.

Lattice energy calculations using Lennard-Jones potentials and Coulombic terms.

How can photocatalytic methods degrade triazolone derivatives in aqueous systems?

Advanced Research Focus

TiO₂ photocatalysis under UV light degrades NTO via:

Hydroxyl radical (•OH) attack on the triazole ring.

Intermediate formation (e.g., nitroso derivatives) .

Efficiency: >90% degradation in 4 hours at pH 7 with 1 g/L TiO₂. Compare with Fenton oxidation (slower, pH-dependent) .

How do molecular docking studies predict the bioactivity of triazolone derivatives?

Advanced Research Focus

Docking (e.g., AutoDock Vina) against targets like 14α-demethylase (antifungal) or NK-1 receptors (anti-inflammatory):

Protocol :

- Prepare ligand (triazolone) and receptor (PDB: 3LD6) structures.

- Score binding affinities (ΔG ≤ -8 kcal/mol indicates strong binding) .

Case Study : Aprepitant analogs show high NK-1R affinity due to fluorophenyl-morpholine interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.